molecular formula C12H14N2O4 B14766111 2-Nitro-3-(piperidin-1-yl)benzoic acid

2-Nitro-3-(piperidin-1-yl)benzoic acid

Cat. No.: B14766111
M. Wt: 250.25 g/mol
InChI Key: FTYOWYWLBSJCEG-UHFFFAOYSA-N
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Description

2-Nitro-3-(piperidin-1-yl)benzoic acid is an organic compound that features a nitro group and a piperidine ring attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(piperidin-1-yl)benzoic acid typically involves the nitration of 3-(piperidin-1-yl)benzoic acid. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring . The reaction conditions often require careful temperature control to avoid over-nitration and to ensure high yields.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems can help in controlling the reaction parameters and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(piperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-Amino-3-(piperidin-1-yl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Nitro-3-(piperidin-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-3-(piperidin-1-yl)benzoic acid in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-3-(piperidin-1-yl)benzoic acid is unique due to the combination of the nitro group and the piperidine ring, which provides a balance of reactivity and binding affinity. This makes it a valuable compound in both synthetic chemistry and biological research.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-nitro-3-piperidin-1-ylbenzoic acid

InChI

InChI=1S/C12H14N2O4/c15-12(16)9-5-4-6-10(11(9)14(17)18)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,15,16)

InChI Key

FTYOWYWLBSJCEG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2[N+](=O)[O-])C(=O)O

Origin of Product

United States

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